molecular formula C16H18N2O3S B2825877 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide CAS No. 1207059-32-2

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2825877
CAS RN: 1207059-32-2
M. Wt: 318.39
InChI Key: GAQLKMOEYBPLSH-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C16H18N2O3S and its molecular weight is 318.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Antibacterial Agents : Compounds with the benzo[d]thiazol nucleus, such as the ones synthesized and evaluated by Palkar et al. (2017), have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This suggests potential applications in developing new antibacterial drugs (Palkar et al., 2017).

  • Anticancer Activity : Another study by Prasanna et al. (2010) on (S)-6-aryl urea/thiourea substituted-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives highlighted their potent anti-leukemic properties. The structural activity relationship (SAR) studies suggest that modifications at specific positions on the phenyl ring significantly impact the compound's ability to inhibit leukemia cell proliferation (Prasanna et al., 2010).

Antioxidant Properties

  • Antioxidant Activities : The synthesis and evaluation of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides by Ahmad et al. (2012) revealed moderate to significant radical scavenging activity. These findings underscore the potential of such compounds in developing antioxidant therapies or as protective agents against oxidative stress (Ahmad et al., 2012).

Chemical Synthesis and Drug Development

  • Synthetic Methods and Drug Development : Studies such as those conducted by Levai et al. (2002) on the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans offer insights into novel synthetic pathways that could be relevant for developing pharmaceuticals and chemicals with improved efficacy and safety profiles (Levai et al., 2002).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-8-5-10(9(2)21-8)14(20)18-15-17-11-6-16(3,4)7-12(19)13(11)22-15/h5H,6-7H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQLKMOEYBPLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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